Tryptanthrin

描述

属性

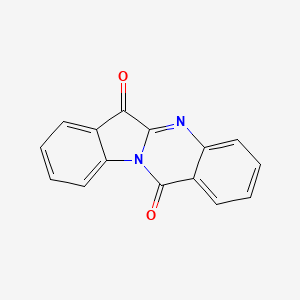

IUPAC Name |

indolo[2,1-b]quinazoline-6,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N2O2/c18-13-10-6-2-4-8-12(10)17-14(13)16-11-7-3-1-5-9(11)15(17)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQVWGVXDIPORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=O)C3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157431 | |

| Record name | Tryptanthrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13220-57-0 | |

| Record name | Tryptanthrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13220-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptanthrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013220570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptanthrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tryptanthrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRYPTANTHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6E3F2U66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tryptanthrin: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptanthrin, an indoloquinazoline alkaloid, has garnered significant scientific interest due to its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in various plant species and microorganisms. Furthermore, this document outlines comprehensive experimental protocols for the extraction, isolation, and purification of this compound from these natural sources, supported by quantitative data to facilitate comparative analysis. Finally, key signaling pathways modulated by this compound are visualized to provide a deeper understanding of its mechanisms of action.

Natural Sources of this compound

This compound has been identified in a diverse range of biological systems, from medicinal plants to fungi. The primary natural sources are summarized below.

Plant Sources

Several plant species are known to produce this compound, often in their leaves. These plants have a history of use in traditional medicine, particularly in Asia.

-

Isatis tinctoria (Woad): The leaves of this plant are a well-documented source of this compound. The concentration of this compound in Isatis tinctoria leaves can vary significantly depending on the strain and post-harvest processing, ranging from 0.56 to 16.74 × 10⁻³% of the dry weight.[1] Dichloromethane has been identified as an effective solvent for its extraction.[1]

-

Wrightia tinctoria (Pala Indigo): This small deciduous tree, found throughout India, contains this compound in its leaves.[2][3][4] Studies have reported the isolation of this compound along with other major constituents like indigotin and indirubin from its leaves.[2][3][4]

-

Strobilanthes cusia (Assam Indigo): The leaves of this plant are another significant source of this compound.[1][5][6] Methanol has been effectively used for the extraction of this compound from Strobilanthes cusia leaves.[6]

-

Polygonum tinctorium (Japanese Indigo): This plant is also recognized as a natural source of this compound.[1][7]

Microbial Sources

Certain microorganisms have been found to produce this compound, offering a potential alternative to plant-based extraction.

-

Candida lipolytica (Yeast): This yeast is known to produce this compound when cultured in a medium containing L-tryptophan.[8][9]

Quantitative Data on this compound Content and Extraction Yields

The following table summarizes the available quantitative data regarding the this compound content and extraction yields from various natural sources. This information is crucial for selecting the most suitable source and extraction method for desired applications.

| Natural Source | Plant Part/Culture | This compound Content (% of Dry Weight) | Extraction Solvent | Extraction Method | Crude Extract Yield (%) | Reference |

| Isatis tinctoria | Leaves | 0.56 - 16.74 × 10⁻³ | Dichloromethane | Pressurized Liquid Extraction | Not Reported | [1] |

| Wrightia tinctoria | Leaves | Not Reported | Ethanol (90%) | Soxhlet Extraction | 1.8 | [2] |

| Strobilanthes cusia | Leaves | Not Reported | Methanol | Not Specified | Not Reported | [6] |

Note: Data on this compound content and extraction yields can vary significantly based on factors such as plant variety, growing conditions, harvest time, and the specific extraction protocol used.

Experimental Protocols for this compound Isolation

This section provides detailed methodologies for the extraction and purification of this compound from its primary natural sources.

General Laboratory Equipment and Reagents

-

Equipment: Rotary evaporator, Soxhlet apparatus, chromatography columns, preparative High-Performance Liquid Chromatography (HPLC) system, UV-Vis spectrophotometer, glassware.

-

Solvents: Dichloromethane, methanol, ethanol, ethyl acetate, hexane, acetonitrile, water (HPLC grade).

-

Stationary Phase: Silica gel (for column chromatography), C18 column (for HPLC).

Protocol 1: Isolation of this compound from Isatis tinctoria Leaves

This protocol is based on the principles of solvent extraction followed by chromatographic purification.

-

Preparation of Plant Material:

-

Harvest fresh leaves of Isatis tinctoria.

-

Dry the leaves in a shaded, well-ventilated area until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Place the powdered leaves (e.g., 100 g) in a cellulose thimble and insert it into a Soxhlet apparatus.

-

Extract the powder with dichloromethane (e.g., 500 mL) for 6-8 hours.

-

Alternatively, perform maceration by soaking the leaf powder in dichloromethane (1:10 w/v) for 24-48 hours with occasional shaking.

-

-

Concentration of the Crude Extract:

-

After extraction, filter the solvent to remove plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.

-

-

Column Chromatography Purification:

-

Prepare a silica gel column (e.g., 2 cm diameter, 30 cm length) packed in hexane.

-

Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 80:20 v/v).

-

Collect fractions (e.g., 10 mL each) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3).

-

Combine the fractions containing this compound (identified by comparison with a standard).

-

-

Crystallization:

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

-

Recrystallize the solid from a suitable solvent system (e.g., methanol/dichloromethane) to obtain pure crystalline this compound.

-

Protocol 2: Isolation of this compound from Wrightia tinctoria Leaves

This protocol utilizes Soxhlet extraction with ethanol followed by chromatographic purification.[2][3][10]

-

Preparation of Plant Material:

-

Follow the same procedure as described in Protocol 1 for the preparation of dried leaf powder of Wrightia tinctoria.[10]

-

-

Soxhlet Extraction:

-

Concentration of the Crude Extract:

-

Filter the ethanolic extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.[10]

-

-

Purification:

-

The crude extract can be further purified using column chromatography as described in Protocol 1, with adjustments to the solvent system as needed based on TLC analysis.

-

Protocol 3: Isolation of this compound from Strobilanthes cusia Leaves

This protocol involves extraction with methanol.[6]

-

Preparation of Plant Material:

-

Prepare dried, powdered leaves of Strobilanthes cusia as described in Protocol 1.

-

-

Methanol Extraction:

-

Macerate the leaf powder (e.g., 100 g) in methanol (e.g., 1 L) at room temperature for 24 hours with periodic stirring.

-

Filter the mixture and repeat the extraction process with fresh methanol twice more.

-

-

Concentration and Purification:

-

Combine the methanol extracts and concentrate using a rotary evaporator.

-

Purify the resulting crude extract using column chromatography as outlined in Protocol 1.

-

Protocol 4: Isolation of this compound from Candida lipolytica Culture

This protocol describes the extraction of this compound from a yeast culture.[8][9]

-

Culturing of Candida lipolytica:

-

Inoculate Candida lipolytica into a suitable culture medium (e.g., Yeast Extract Peptone Dextrose - YPD broth) supplemented with L-tryptophan.

-

Incubate the culture under appropriate conditions (e.g., 28-30°C with shaking) for a period conducive to this compound production (typically several days).

-

-

Extraction from Culture Broth:

-

Separate the yeast cells from the culture broth by centrifugation.

-

Extract the supernatant (culture broth) with an equal volume of ethyl acetate three times.

-

Combine the organic layers.

-

-

Extraction from Mycelia:

-

The cell pellet can also be extracted with methanol or acetone to recover intracellular this compound.

-

Filter and concentrate the extract.

-

-

Purification:

-

Combine the extracts from the broth and mycelia and concentrate under reduced pressure.

-

Purify the crude extract using column chromatography as described in Protocol 1.

-

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a generalized workflow for this compound isolation and the key signaling pathways it modulates.

Caption: Generalized workflow for the isolation of this compound from natural sources.

Caption: this compound's anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.[11][12]

Caption: this compound's anticancer activity through modulation of STAT3, EGFR, and ERK pathways.[13][14][15][16][17]

Conclusion

This technical guide provides a comprehensive resource for researchers and professionals interested in the natural sourcing and isolation of this compound. The detailed protocols and quantitative data presented herein offer a solid foundation for the efficient extraction and purification of this promising bioactive compound. The visualized signaling pathways provide insights into its mechanisms of action, which can guide further research and drug development efforts. As interest in natural products for therapeutic applications continues to grow, a thorough understanding of the isolation and biological activity of compounds like this compound is paramount.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. wjarr.com [wjarr.com]

- 3. allresearchjournal.com [allresearchjournal.com]

- 4. ijariie.com [ijariie.com]

- 5. Isolation of antifungal principle this compound, from Strobilanthes cusia O. Kuntze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral Action of this compound Isolated from Strobilanthes cusia Leaf against Human Coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation of an antidermatophytic, this compound, from indigo plants, Polygonum tinctorium and Isatis tinctoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple synthesis of this compound (2003) | Jong Keun Son | 11 Citations [scispace.com]

- 9. [Metabolic products of microorganisms. 91. This compound, a tryptophan derived antibiotic from Candida lipolytica] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijcrt.org [ijcrt.org]

- 11. Exploring the Anti-Inflammatory Effect of this compound by Regulating TLR4/MyD88/ROS/NF-κB, JAK/STAT3, and Keap1/Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Effects of Hypophyllanthin and Niranthin Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel this compound Derivative D6 Induces Apoptosis and DNA Damage in Non-small-cell Lung Cancer Cells Through Regulating the EGFR Pathway - Long - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 14. scispace.com [scispace.com]

- 15. Synthetic this compound Derivatives Induce Cell Cycle Arrest and Apoptosis via Akt and MAPKs in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Novel this compound Derivative D6 Induces Apoptosis and DNA Damage in Non-small-cell Lung Cancer Cells Through Regulating the EGFR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Synthetic this compound Analogue Suppresses STAT3 Signaling and Induces Caspase Dependent Apoptosis via ERK Up Regulation in Human Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Tryptanthrin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptanthrin, a naturally occurring indoloquinazoline alkaloid, has emerged as a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities.[1][2] Isolated from various plant species, fungi, and bacteria, this compound and its synthetic derivatives have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.[3] This technical guide provides an in-depth overview of the diverse biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

This compound and its derivatives have exhibited significant cytotoxic effects against a wide range of cancer cell lines.[1][4][5] The anticancer mechanism is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[6][7][8]

Quantitative Anticancer Data

The in vitro anticancer activity of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following tables summarize the reported IC50 values for this compound and some of its notable derivatives against various cancer cell lines.

Table 1: Anticancer Activity (IC50) of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Hep3B | Hepatocellular Carcinoma | 5.7 | [6] |

| MCF-7 | Breast Cancer | 14.47 | [9] |

| A549 | Lung Cancer | 15.65 | [4] |

| K562 | Chronic Myeloid Leukemia | - | [10] |

| PC3 | Prostate Cancer | - | [10] |

| HeLa | Cervical Cancer | - | [9] |

Table 2: Anticancer Activity (IC50) of this compound Derivatives

| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound C1 | A549 | Lung Cancer | 0.55 ± 0.33 | [10] |

| 8-Bromo-tryptanthrin | Various | Various | 2.0 | [9] |

| 8-Nitro-tryptanthrin | Various | Various | 1.4 | [9] |

| 6-Oxime ether tryptanthrins | Various | Various | 0.01 - 30 | [1] |

| This compound-copper complex (Try-Cu) | Various | Various | 4.02 - 9.03 | [9] |

| N-benzyl/aryl-substituted tryptanthrins | HeLa, U87 MG | Cervical, Glioblastoma | - | [1] |

| Benzo[b]this compound | Breast Cancer | Breast Cancer | - | [8] |

| 8-fluoro this compound derivative (Compound 7) | A549, HCT116, MDA-MB-231 | Lung, Colon, Breast | 1.48, 1.29, 1.78 | [9] |

Key Signaling Pathways in Anticancer Activity

This compound and its derivatives exert their anticancer effects by modulating several critical signaling pathways.

-

PI3K/Akt/NF-κB Pathway: this compound derivatives have been shown to downregulate the phosphorylation of Akt and the subsequent activation of NF-κB, a key transcription factor involved in cell survival and proliferation.[6][11]

PI3K/Akt/NF-κB Signaling Pathway Inhibition by this compound Derivatives.

-

STAT3 Signaling Pathway: Some this compound analogues have been found to target the STAT3 signaling pathway, leading to the downregulation of phosphorylated STAT3 and the induction of apoptosis in leukemia cells.[7][12]

Inhibition of STAT3 Signaling by this compound Analogues.

-

MAPK Pathway: this compound derivatives can also modulate the MAPK pathway, affecting the phosphorylation of key proteins like ERK, JNK, and p38, which are involved in cell growth and apoptosis.[6]

Anti-inflammatory Activity

This compound and its derivatives possess potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[13][14][15]

Key Signaling Pathways in Anti-inflammatory Activity

-

TLR4/MyD88/NF-κB Pathway: this compound has been shown to inhibit the TLR4/MyD88 signaling pathway, which leads to the suppression of NF-κB activation and the subsequent reduction of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[13][15]

This compound's Inhibition of the TLR4/MyD88/NF-κB Pathway.

-

JAK/STAT3 Pathway: this compound can also inhibit the activation of the JAK/STAT3 pathway, further contributing to its anti-inflammatory effects.[13]

Antimicrobial Activity

This compound and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[16]

Quantitative Antimicrobial Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antimicrobial Activity (MIC) of this compound and Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Vibrio splendidus | 10 | [17] |

| This compound-dispiropyrrolidine oxindole (5b) | S. aureus ATCC 29213 | 0.125 | [16] |

| 7-aliphatic amine this compound (6e) | Xanthomonas oryzae pv. oryzae (Xoo) | 2.55 | [5] |

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][10][14][15][18]

Workflow of the MTT Assay for Cytotoxicity Assessment.

Detailed Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][13][19][20]

Detailed Methodology:

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the this compound compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Western Blotting for Protein Analysis

Western blotting is used to detect specific proteins in a sample and to analyze their expression levels and phosphorylation status.[3][9][21][22][23]

Detailed Methodology:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound and its derivatives represent a versatile class of bioactive molecules with significant therapeutic potential. Their diverse biological activities, coupled with well-defined mechanisms of action involving key signaling pathways, make them promising candidates for the development of novel drugs for cancer, inflammatory diseases, and microbial infections. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to fully exploit the therapeutic potential of this remarkable natural product scaffold.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. star.mit.edu [star.mit.edu]

- 4. Recent advances of this compound and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances of this compound and its derivatives as potential anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthetic this compound Derivatives Induce Cell Cycle Arrest and Apoptosis via Akt and MAPKs in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthetic this compound analogue suppresses STAT3 signaling and induces caspase dependent apoptosis via ERK up regulation in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. This compound Down-Regulates Oncostatin M by Targeting GM-CSF-Mediated PI3K-AKT-NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Therapeutic Effects of this compound and this compound-6-Oxime in Models of Rheumatoid Arthritis [frontiersin.org]

- 13. goldbio.com [goldbio.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 17. researchgate.net [researchgate.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 22. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]

- 23. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tryptanthrin's Mechanism of Action in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the molecular mechanisms through which tryptanthrin and its derivatives exert their anticancer effects. It consolidates current research on the compound's impact on key signaling pathways, cell cycle regulation, and apoptosis, presenting quantitative data and experimental methodologies to support further investigation and drug development.

Core Anticancer Mechanisms of this compound

This compound, an indoloquinazoline alkaloid isolated from medicinal indigo plants, demonstrates a multi-faceted approach to combating cancer.[1][2] Its therapeutic potential stems from its ability to modulate a wide array of biological and pharmacological activities, including anti-inflammatory, antimicrobial, and potent antitumor functions.[2][3] The core mechanisms underlying its anticancer efficacy involve the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of critical signaling pathways.

Induction of Apoptosis

This compound and its derivatives are potent inducers of apoptosis in various cancer cell lines. The pro-apoptotic mechanism is often mediated through the intrinsic mitochondrial pathway. This is characterized by a decrease in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins.[4][5] Specifically, this compound has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[4][6] This shift leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, including caspase-3 and caspase-9, culminating in programmed cell death.[4] For instance, a this compound derivative, D6, was found to decrease the mitochondrial membrane potential and promote apoptosis in A549 non-small-cell lung cancer cells.[7][8] Another derivative, CIQ, was also shown to promote caspase-dependent apoptosis in breast cancer cells.[9]

Cell Cycle Arrest

A significant component of this compound's antiproliferative effect is its ability to halt the cell cycle at various checkpoints. In breast cancer MCF-7 cells, this compound induces cell cycle arrest in the G1 phase, thereby inhibiting DNA synthesis.[4] In contrast, studies on other cancer types have shown arrest at different phases. For example, a this compound metal complex was found to cause S-phase cell cycle arrest in BEL-7402 cells.[4] Similarly, this compound derivative D6 induced G2/M phase arrest in A549 lung cancer cells, while other derivatives caused S and G2/M arrest in hepatocellular carcinoma cells.[7][8][10] This cell cycle inhibition is often associated with the downregulation of key regulatory proteins such as cyclin A1, cyclin B1, and CDK2.[10][11]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[1][12] this compound has been identified as a potent inhibitor of angiogenesis both in vitro and in vivo.[1][13][14] It exerts this effect by directly targeting key signaling pathways in endothelial cells. Research has demonstrated that this compound inhibits the proliferation, migration, and tube formation of human microvascular endothelial cells (HMEC-1).[1][14] This is achieved by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-mediated ERK1/2 signaling pathway.[1][13][14] Furthermore, this compound has been shown to inhibit angiogenesis by down-regulating the Notch/Dll4 signaling pathway in zebrafish models.[12][15]

Overcoming Multidrug Resistance (MDR)

A major obstacle in chemotherapy is the development of multidrug resistance. This compound has shown promise as an adjuvant agent by its ability to counteract MDR.[4] It can suppress the activity of the MDR1 gene promoter, which encodes the P-glycoprotein efflux pump, in resistant breast cancer cell lines like MCF-7/adr.[1][4][16] By down-regulating MDR1 gene expression, this compound can reverse doxorubicin resistance, suggesting its potential to chemosensitize resistant tumors.[4][16]

Modulation of Key Signaling Pathways

This compound's anticancer effects are orchestrated through its interaction with multiple intracellular signaling cascades that are often dysregulated in cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation and apoptosis.[4] this compound and its derivatives modulate this pathway in a context-dependent manner. In some cancer cells, this compound derivatives have been shown to inhibit p-ERK while increasing the phosphorylation of p38 and JNK, which is associated with apoptosis induction.[6][10] For instance, in colorectal cancer cells, this compound decreased p-Erk expression while increasing p-p38 and p-Jnk levels.[6] A derivative known as CIQ also increased the levels of p-ERK, p-JNK, and p-p38 in breast cancer cells, with inhibitors of JNK and ERK partially reversing its effect on cell viability.[9]

VEGFR2 and Notch/Dll4 Angiogenesis Pathways

This compound's anti-angiogenic activity is primarily mediated by its inhibition of two critical pathways: VEGFR2 and Notch. It directly targets the VEGFR2-mediated ERK1/2 signaling pathway in endothelial cells.[1][14] Molecular docking studies suggest that this compound can bind to the ATP-binding site of VEGFR2, thereby inhibiting its kinase activity and downstream signaling.[1][13][14] Concurrently, it has been shown to inhibit tumor angiogenesis by down-regulating Dll4, a key ligand in the Notch signaling pathway, which is crucial for vascular development.[12]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a key driver of proliferation and survival in many cancers, particularly non-small-cell lung cancer (NSCLC). A novel this compound derivative, D6, has been shown to exert significant antitumor activity against A549 NSCLC cells by inhibiting this pathway.[7][8] D6 reduces the expression of EGFR and decreases the phosphorylation levels of downstream effectors including Stat3, AKT, and Erk1/2.[7][8] This inhibition leads to oxidative stress, DNA damage, apoptosis, and cell cycle arrest.[7][8]

Other Targeted Pathways

This compound's activity extends to several other key cancer-related targets:

-

STAT3 Signaling: 8-bromo-tryptanthrin can suppress p-STAT3 signaling, which is often dysregulated in leukemia cells, leading to apoptosis.[4]

-

Topoisomerase II: Certain derivatives are promising inhibitors of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation, making it a valuable target in highly proliferative cancer cells.[4]

-

Indoleamine 2,3-dioxygenase (IDO): this compound and its derivatives can act as IDO inhibitors.[4] IDO is an immunosuppressive enzyme that plays a role in tumor immune escape.[6]

-

Akt/NF-κB Signaling: Synthetic derivatives have been shown to regulate the phosphorylation and expression of Akt and NF-κB in hepatocellular carcinoma cells.[17][18]

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been quantified across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Table 1: IC₅₀ Values of this compound and Its Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| This compound | SW620 | Colorectal Cancer | 16.09 | 48 | [6] |

| This compound | SW620 | Colorectal Cancer | 3.67 | 72 | [6] |

| This compound Derivative (10a) | MCF7/ADR | Doxorubicin-Resistant Breast | < 1 | Not Specified | [4] |

| This compound Derivative (10a) | Hep3B | Hepatocellular Carcinoma | 1.4 ± 0.3 | Not Specified | [4] |

| This compound Derivative (12b) | HL-60 | Leukemia | 2 | 48 | [4] |

| This compound Derivative (12b) | K-562 | Leukemia | 5 | 48 | [4] |

| This compound Derivative (12b) | MOLT-4 | Leukemia | 8 | 48 | [4] |

| This compound Derivative (C1) | A549 | Non-Small Cell Lung Cancer | 0.55 ± 0.33 | Not Specified | [5] |

| This compound Derivative (21h) | A549 | Non-Small Cell Lung Cancer | < 2 | Not Specified | [4] |

| This compound Derivative (22h) | HCT116 | Colorectal Cancer | < 2 | Not Specified | [4] |

| This compound Derivative (28b) | MDA-MB-231 | Breast Cancer | < 2 | Not Specified | [4] |

| 8-nitrothis compound | HCT116 | Colorectal Cancer | 0.81–1.08 | Not Specified | [11] |

| 8-nitrothis compound | SW480 | Colorectal Cancer | 0.76–1.59 | Not Specified | [11] |

| Metal Complex (47) | BEL-7402 | Liver Cancer | 4.02–23.07 | Not Specified | [4] |

Experimental Protocols

The investigation of this compound's mechanism of action relies on a suite of standard and advanced cell and molecular biology techniques.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., A549, K562, PC3, HepG2) are seeded in 96-well plates and cultured to allow attachment.[5]

-

Treatment: Cells are treated with various concentrations of this compound or its derivatives for specific durations (e.g., 24, 48, 72 hours).[6]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance of the solution is measured with a microplate reader at a specific wavelength to determine the percentage of viable cells relative to an untreated control.[11] IC₅₀ values are then calculated from the dose-response curves.[19]

-

-

Colony Formation Assay: This assay assesses the long-term proliferative potential and clonogenic survival of single cells.

-

Cells are treated with this compound for a defined period.

-

A low density of cells is seeded into new culture dishes and allowed to grow until visible colonies form.

-

Colonies are fixed, stained (e.g., with crystal violet), and counted. The ability to form colonies reflects the cytotoxic effect of the compound.[11]

-

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry: This technique is used to analyze cell cycle distribution and quantify apoptosis.

-

Cell Cycle: Cells are treated, harvested, fixed, and stained with a DNA-binding dye like Propidium Iodide (PI). The fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[4]

-

Apoptosis: Apoptosis is often measured using Annexin V/PI staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

-

-

JC-1 Staining: This is used to measure mitochondrial membrane potential (ΔΨm). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The shift from red to green fluorescence indicates mitochondrial depolarization, a hallmark of apoptosis.[4][7]

Analysis of Protein Expression and Signaling

-

Western Blotting: This method is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE: Proteins are separated by size via gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific to the target protein (e.g., p-ERK, Bcl-2, Caspase-3) and subsequently with a secondary antibody conjugated to an enzyme.[6]

-

Detection: The signal is detected using a chemiluminescent substrate, and band intensity is quantified to determine relative protein expression levels.[3]

-

Migration and Invasion Assays

-

Wound Healing Assay: This method assesses cell migration. A "scratch" is made in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time.[3]

-

Transwell Chamber Assay: This is used to evaluate cell migration and invasion. Cells are seeded in the upper chamber of a Transwell insert. For invasion assays, the membrane is coated with Matrigel. The number of cells that migrate or invade through the porous membrane to the lower chamber in response to a chemoattractant is quantified.[3]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of anticancer compounds with a diverse range of molecular targets and mechanisms of action. Their ability to induce apoptosis, cause cell cycle arrest, inhibit angiogenesis, and modulate key oncogenic signaling pathways like MAPK, EGFR, and VEGFR2 underscores their therapeutic potential. Furthermore, their capacity to overcome multidrug resistance highlights their value as potential chemosensitizing agents.

Future research should focus on optimizing the pharmacological properties of this compound derivatives to enhance their potency and selectivity. In vivo studies and clinical trials are necessary to validate the preclinical evidence and establish the safety and efficacy of these compounds in cancer patients. A deeper understanding of the interplay between the various signaling pathways affected by this compound will be crucial for identifying predictive biomarkers and developing rational combination therapies.

References

- 1. This compound Inhibits Angiogenesis by Targeting the VEGFR2-Mediated ERK1/2 Signalling Pathway | PLOS One [journals.plos.org]

- 2. Recent advances of this compound and its derivatives as potential anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances of this compound and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of this compound and Its Derivatives and Its Activities against NSCLC In Vitro via Both Apoptosis and Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor Effects of this compound on Colorectal Cancer by Regulating the Mitogen-Activated Protein Kinase Signaling Pathway and Targeting Topo I and IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel this compound Derivative D6 Induces Apoptosis and DNA Damage in Non-small-cell Lung Cancer Cells Through Regulating the EGFR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel this compound Derivative D6 Induces Apoptosis and DNA Damage in Non-small-cell Lung Cancer Cells Through Regulating the EGFR Pathway - Long - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 9. Discovery of the this compound-derived indoloquinazoline as an anti-breast cancer agent via ERK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic this compound Derivatives Induce Cell Cycle Arrest and Apoptosis via Akt and MAPKs in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits tumor angiogenesis via Notch/Dll4 signaling pathway in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits angiogenesis by targeting the VEGFR2-mediated ERK1/2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Inhibits Angiogenesis by Targeting the VEGFR2-Mediated ERK1/2 Signalling Pathway – ScienceOpen [scienceopen.com]

- 15. cdn.amegroups.cn [cdn.amegroups.cn]

- 16. This compound Inhibits Angiogenesis by Targeting the VEGFR2-Mediated ERK1/2 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthetic this compound Derivatives Induce Cell Cycle Arrest and Apoptosis via Akt and MAPKs in Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Tryptanthrin: A Comprehensive Technical Guide to its Antimicrobial and Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of Tryptanthrin, a naturally occurring indoloquinazoline alkaloid. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for assessing antimicrobial activity, and visualizes the known signaling pathways through which this compound exerts its effects.

Antimicrobial and Antifungal Spectrum of this compound

This compound has demonstrated a broad spectrum of activity against a variety of pathogenic bacteria and fungi. The following tables present a summary of the Minimum Inhibitory Concentration (MIC) and other relevant quantitative data for this compound against selected microorganisms.

Antibacterial Spectrum

This compound has shown potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Pathogens

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.125 | [1] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolates | 0.125 | [1] |

| Vancomycin-Resistant Staphylococcus aureus (VRSA) | Clinical Isolates | 0.125 | [1] |

| Escherichia coli | - | 5 µM | [2][3] |

| Vibrio splendidus | AJ01 | 10 | [4] |

| Vibrio cholerae | - | 2 (sub-MIC for anti-biofilm) | [4] |

| Xanthomonas oryzae pv. oryzae (Xoo) | - | 2.55 (EC50) | [5] |

Antifungal Spectrum

This compound exhibits significant activity against a range of fungal pathogens, particularly certain yeasts and dermatophytes. Its efficacy against Candida species appears to be more limited, though some derivatives show promise, especially in combination with other antifungals.[6][7]

Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of this compound against Fungal Pathogens

| Fungal Species | Strain(s) | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Cryptococcus neoformans | H99 | 2 | >64 | [6][8] |

| Cryptococcus deuterogattii/gattii | - | 4 | - | [6] |

| Trichophyton rubrum | - | 8 | - | [6][8] |

| Trichophyton mentagrophytes | - | 3.1 | - | [6] |

| Trichophyton tonsurans | - | 3.1 | - | [6] |

| Microsporum canis | - | 3.1 | - | [6] |

| Microsporum gypseum | - | 6.3 | - | [6] |

| Epidermophyton floccosum | - | 3.1 | - | [6] |

| Malassezia furfur | - | 4 | - | [6] |

| Candida albicans | ATCC14053 (FLC-resistant) | 0.94 (in combo with fluconazole) | - | [7] |

| Aspergillus fumigatus | - | >64 | - | [6] |

| Fusarium solani | - | >64 | - | [6] |

| Physalospora piricola | - | Good selectivity | - | [9] |

Experimental Protocols

The following sections detail standardized methodologies for determining the antimicrobial and antifungal activity of this compound. These protocols are based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are intended to provide a framework for reproducible in vitro testing.

Broth Microdilution Method for MIC Determination

This method is widely used to determine the minimum inhibitory concentration of an antimicrobial agent against bacteria and fungi.

-

96-well sterile microtiter plates (U-shaped or flat-bottom)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeasts)

-

Bacterial or fungal inoculum, standardized to the appropriate concentration

-

Sterile diluent (e.g., saline or broth)

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

-

Preparation of this compound Dilutions:

-

Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.

-

The final volume in each well before adding the inoculum should be 50-100 µL.

-

The concentration range should be sufficient to determine the MIC.

-

-

Inoculum Preparation:

-

Bacteria: From a fresh culture (18-24 hours), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Yeasts: From a 24-hour culture, prepare a yeast suspension in sterile saline. Adjust the suspension to a 0.5 McFarland standard and then dilute it to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

-

Seal the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeasts).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Growth can be assessed visually as turbidity or a pellet at the bottom of the well, or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).

-

Quorum Sensing Inhibition Assay using Vibrio species

This assay can be used to evaluate the effect of this compound on bacterial communication, a key factor in virulence and biofilm formation.

-

Vibrio reporter strain (e.g., Vibrio campbellii)

-

Appropriate growth medium (e.g., Autoinducer Bioassay (AB) medium)

-

This compound stock solution

-

96-well white, clear-bottom microtiter plates

-

Luminometer/plate reader capable of measuring luminescence and optical density

-

Inoculum Preparation:

-

Grow an overnight culture of the Vibrio reporter strain in the appropriate medium at 30°C with shaking.

-

-

Assay Setup:

-

In a 96-well plate, add serial dilutions of this compound.

-

Add the Vibrio inoculum to each well.

-

Include a positive control (no this compound) and a negative control (medium only).

-

-

Incubation and Measurement:

-

Incubate the plate at 30°C with shaking.

-

Measure both optical density (for growth) and luminescence (for quorum sensing activity) at regular intervals.

-

-

Data Analysis:

-

Normalize luminescence readings to the optical density to account for any growth-inhibitory effects of this compound.

-

A reduction in luminescence relative to the growth control indicates inhibition of quorum sensing.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its antimicrobial and antifungal effects through various mechanisms, including the disruption of essential signaling pathways. The following diagrams illustrate the key pathways affected by this compound.

Inhibition of Quorum Sensing in Vibrio species

This compound has been shown to interfere with quorum sensing in Vibrio species by targeting the global regulator LuxO.[2][5] This disruption hinders the coordination of virulence factor expression and biofilm formation.

Caption: this compound inhibits the phosphorylation of the master regulator LuxO in Vibrio.

Interference with Cell Cycle and Signaling in Cryptococcus neoformans

In the pathogenic yeast Cryptococcus neoformans, this compound exhibits antifungal activity by inducing cell cycle arrest and interfering with key signaling pathways, including the calcineurin and protein kinase A (PKA) pathways.[8][10]

This compound's activity is synergistic with calcineurin inhibitors, and it upregulates the expression of genes involved in the G1/S phase transition of the cell cycle.[8][10]

Caption: this compound induces G1/S cell cycle arrest in C. neoformans.

Screening of a C. neoformans mutant library suggests an association between this compound's activity and the protein kinase A (PKA) signaling pathway, which is crucial for virulence.[8]

Caption: this compound may interfere with the PKA signaling pathway in C. neoformans.

Conclusion

This compound is a promising natural product with a significant antimicrobial and antifungal profile. Its multifaceted mechanism of action, which includes the disruption of key signaling pathways essential for microbial virulence and survival, makes it an attractive candidate for further investigation and development as a novel therapeutic agent. This technical guide provides a foundational resource for researchers to build upon in their efforts to explore the full potential of this compound in combating infectious diseases.

References

- 1. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [en.bio-protocol.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and Assay of Vibrio Quorum Sensing Inhibitors [app.jove.com]

- 4. Characterization of this compound as an antibacterial reagent inhibiting Vibrio splendidus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a potential biofilm inhibitor against toxigenic Vibrio cholerae, modulating the global quorum sensing regulator, LuxO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. oatext.com [oatext.com]

- 10. researchgate.net [researchgate.net]

Antiviral Activity of Tryptanthrin Against Human Viruses: A Technical Guide

Abstract

Tryptanthrin, a natural indoloquinazoline alkaloid isolated from medicinal plants such as Strobilanthes cusia, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Recent research has highlighted its significant potential as a broad-spectrum antiviral agent. This technical guide provides an in-depth overview of the antiviral activity of this compound against human viruses, with a particular focus on its well-documented efficacy against human coronaviruses. We consolidate quantitative data from key studies, detail the experimental protocols used to assess its activity, and illustrate its mechanisms of action through signaling and workflow diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.

Antiviral Spectrum of this compound

This compound's antiviral properties have been most extensively studied against human coronaviruses. Evidence suggests a multi-pronged mechanism of action, including direct inactivation of viral particles and inhibition of key stages in the viral replication cycle.

Human Coronaviruses

Human Coronavirus NL63 (HCoV-NL63): this compound has shown potent and significant antiviral activity against HCoV-NL63, a common cause of respiratory illness.[3] Studies have identified it as a key active component in the methanol extract of Strobilanthes cusia leaves.[4][5] Its efficacy is cell-type independent, demonstrating activity in both LLC-MK2 (monkey kidney) and Calu-3 (human lung) cells.[5][6] The compound exhibits strong virucidal properties and inhibits both early and late stages of HCoV-NL63 replication.[4][7] Specifically, it has been shown to block viral RNA genome synthesis and the activity of papain-like protease 2 (PLP2).[4][5][7]

SARS-CoV-2: While direct experimental data on this compound against SARS-CoV-2 is limited, computational studies predict its potential as an inhibitor. Molecular docking analyses suggest that this compound could bind to and inhibit key viral proteases, including the Main Protease (Mpro) and the Papain-Like Protease (PLpro).[8] Furthermore, novel synthetic derivatives of this compound incorporating a thiosemicarbazone moiety have been shown to repress SARS-CoV-2 replication in Vero cell models, indicating that the this compound scaffold is a promising starting point for the development of anti-SARS-CoV-2 agents.[8]

Quantitative Efficacy Data

The antiviral potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations against HCoV-NL63.

Table 1: In Vitro Antiviral Activity of this compound against HCoV-NL63

| Assay Type | Cell Line | Parameter Measured | IC₅₀ Value (µM) | Reference(s) |

| Virus Yield Reduction | LLC-MK2 | Progeny Virus Production | 1.52 | [3][4][5][7] |

| Infectivity Inhibition | Calu-3 | Percentage of Infected Cells | 0.30 | [5][6] |

| Virucidal Activity | - | Direct Virus Inactivation | 0.06 | [4][5][6][7] |

| Late-Stage Replication | LLC-MK2 | Cytopathic Effect (CPE) | 0.06 | [5] |

| Late-Stage Replication | LLC-MK2 | Extracellular Virion Production | 0.05 | [5] |

| Early-Stage Replication | LLC-MK2 | Cytopathic Effect (CPE) | 0.32 | [5] |

| Early-Stage Replication | LLC-MK2 | Extracellular Virion Production | 6.99 | [5] |

Table 2: Antiviral Activity of a this compound Derivative (T8H-TSC) against SARS-CoV-2

| Assay Type | Cell Line | Parameter Measured | Finding | Reference(s) |

| Viral Replication Assay | Vero | Viral RNA Copies (RT-qPCR) | Repression of viral replication observed at concentrations of 0–10 µM. | [8] |

Mechanism of Antiviral Action

This compound employs several mechanisms to combat viral infections, making it a robust antiviral candidate. These include direct inactivation of viral particles and interference with critical steps of the viral life cycle.

Virucidal Activity

This compound exhibits potent virucidal activity, meaning it can directly inactivate virus particles before they enter host cells.[5] This was demonstrated by incubating HCoV-NL63 directly with this compound, which resulted in a significant loss of viral infectivity, with an IC₅₀ of just 0.06 μM.[4][6][7]

Inhibition of Viral Replication Cycle

Time-of-addition assays have revealed that this compound inhibits both the early and late stages of HCoV-NL63 replication.[4][5] The inhibitory effect is more pronounced in the late stage, which involves viral genome synthesis and protein processing.[5]

-

Inhibition of Viral RNA Synthesis: this compound effectively blocks the synthesis of the HCoV-NL63 RNA genome.[4][7] RT-qPCR assays have confirmed a significant reduction in viral RNA levels in infected cells treated with the compound.[5] This suggests that this compound may target the viral RNA-dependent RNA polymerase (RdRp) complex.

-

Inhibition of Viral Proteases: A key target of this compound is the HCoV-NL63 papain-like protease 2 (PLP2), an enzyme essential for processing the viral polyprotein into functional units.[4][5][7] By inhibiting PLP2, this compound disrupts the viral life cycle. Docking studies further predict that it can inhibit the Mpro and PLpro proteases of SARS-CoV-2.[8]

References

- 1. Discovery of this compound and Its Derivatives and Its Activities against NSCLC In Vitro via Both Apoptosis and Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances of this compound and its derivatives as potential anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral Action of this compound Isolated from Strobilanthes cusia Leaf against Human Coronavirus NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral Action of this compound Isolated from Strobilanthes cusia Leaf against Human Coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Alkaloids: Therapeutic Potential against Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Tryptanthrin as a potential lead compound in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Tryptanthrin, a natural alkaloid with an indolo[2,1-b]quinazoline core structure, has emerged as a compelling lead compound in the field of drug discovery.[1] Isolated from various plant species and also produced by certain microorganisms, this compound and its synthetic derivatives exhibit a broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its therapeutic potential, mechanisms of action, and key experimental data. It is designed to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics.

Therapeutic Potential and Biological Activities

This compound has demonstrated significant potential in several therapeutic areas, including oncology, inflammation, and infectious diseases. Its diverse biological activities are attributed to its ability to modulate multiple cellular signaling pathways.

Anticancer Activity

This compound and its analogs have shown potent cytotoxic effects against a wide range of cancer cell lines.[2] The proposed mechanisms for its anticancer activity are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][3]

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways. It has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes crucial for the synthesis of prostaglandins and leukotrienes, respectively.[4][5] Furthermore, this compound modulates inflammatory signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6]

Antimicrobial Activity

This compound has demonstrated notable activity against a spectrum of pathogens, including bacteria, fungi, and protozoa.[7][8] Its antitubercular activity against Mycobacterium tuberculosis is particularly well-documented, with several studies exploring its potential as a novel anti-TB agent.[6][9]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of this compound and its derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound and Its Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference(s) |

| This compound | A549 (Lung) | 15.65 ± 1.22 | [6] |

| This compound | K562 (Leukemia) | 4.8 | [3] |

| This compound | PC3 (Prostate) | >10 | [10] |

| This compound | HepG2 (Liver) | >10 | [10] |

| This compound | MCF-7 (Breast) | 12.5–100 | [2] |

| Derivative C1 | A549 (Lung) | 0.55 ± 0.33 | [10] |

| Derivative C1 | K562 (Leukemia) | 1.29 ± 0.17 | [10] |

| Derivative C1 | PC3 (Prostate) | 1.15 ± 0.21 | [10] |

| Derivative C1 | HepG2 (Liver) | 0.98 ± 0.12 | [10] |

| 6-Spiro this compound 42a | Panc1 (Pancreatic) | 21.41 ± 0.005 | [6] |

| Metal Complex 45 | A549/DDP (Lung, resistant) | 3.04 ± 0.69 | [6] |

| Metal Complex 46 | A549/DDP (Lung, resistant) | 0.14 ± 0.03 | [6] |

Table 2: Anti-inflammatory Activity of this compound (IC50 values in µM)

| Target | Assay System | IC50 (µM) | Reference(s) |

| COX-2 | Purified enzyme | 0.064 | [8] |

| 5-LOX | Isolated granulocytes | 0.15 | [5] |

| 5-LO product formation | Human neutrophils | 0.6 | [5] |

| 5-LO product formation | Human whole blood | 10 | [5] |

| IL-6 secretion | IL-1β-induced SW982 cells | ~5 | [11] |

| TNF-α production | LPS-stimulated RAW264.7 cells | Significant inhibition at 2.5 & 5 µg/mL | [6] |

| NO production | LPS-stimulated RAW264.7 cells | Significant inhibition at 2.5 & 5 µg/mL | [6] |

Table 3: Antimicrobial Activity of this compound and Its Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| This compound | Vibrio splendidus | 10 | [12] |

| This compound | Cryptococcus neoformans | 2 | [3] |

| This compound | Cryptococcus deuterogattii | 8 | [3] |

| This compound | Trichophyton rubrum | 8 | [3] |

| This compound | Candida albicans | >64 | [3] |

| This compound | Aspergillus fumigatus | >64 | [3] |

| Derivative 5b | Staphylococcus aureus | 0.125 | [9] |

| Derivative 5c | Staphylococcus aureus | 0.125 | [9] |

| Derivative 5g | Staphylococcus aureus | 0.125 | [9] |

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by intervening in critical cellular signaling pathways. The following diagrams illustrate the key pathways and the proposed points of intervention by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway at multiple levels.

MAPK Signaling Pathway

The MAPK pathway is crucial for cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38.

References

- 1. The Synthetic this compound Analogue Suppresses STAT3 Signaling and Induces Caspase Dependent Apoptosis via ERK Up Regulation in Human Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. On the inhibition of 5-lipoxygenase product formation by this compound: mechanistic studies and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Anti-Inflammatory Effect of this compound by Regulating TLR4/MyD88/ROS/NF-κB, JAK/STAT3, and Keap1/Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances of this compound and its derivatives as potential anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The antimicrobial specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of this compound and Its Derivatives and Its Activities against NSCLC In Vitro via Both Apoptosis and Autophagy Pathways [mdpi.com]

- 11. Therapeutic Effects of this compound and this compound-6-Oxime in Models of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of this compound as an antibacterial reagent inhibiting Vibrio splendidus - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Ethnobotanical and Pharmacological Significance of Tryptanthrin-Containing Plants: A Technical Guide

Introduction

Tryptanthrin (indolo[2,1-b]quinazolin-6,12-dione) is a potent indole quinazoline alkaloid first isolated from the indigo-producing plant Polygonum tinctorium.[1][2] It is a natural phytochemical that has garnered significant attention from the scientific community for its broad spectrum of pharmacological activities.[3][4] These activities include anti-inflammatory, anticancer, antimicrobial, antiviral, and antiparasitic properties.[3][5] this compound can be isolated from a variety of natural sources, including terrestrial plants, fungi, and even marine bacteria.[3] This guide provides an in-depth overview of the primary plants known to contain this compound, their traditional ethnobotanical uses, quantitative data on this compound content and bioactivity, and detailed experimental protocols for its study. The document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this promising natural compound.

This compound-Containing Plants and Their Ethnobotanical Uses

Several plants, many with a long history of use as dye sources, are recognized for their this compound content. Their traditional medicinal applications often correlate with the now-scientifically-validated properties of this compound.

-

Isatis tinctoria (Woad): A member of the Brassicaceae family, Isatis tinctoria has a well-documented history in both Eastern and Western medicine.[6][7] In Traditional Chinese Medicine (TCM), the root (known as Ban Lang Gen) and leaves (Da Qing Ye) are used extensively.[8] Traditionally, it has been employed to treat inflammatory conditions, infections, and high fevers.[6][9] Historical European records dating back to Hippocrates note its use for treating wounds and ulcers.[6] Its anti-inflammatory properties are now largely attributed to this compound's ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[8]

-

Wrightia tinctoria (Dyer’s Oleander): This small deciduous tree from the Apocynaceae family is a cornerstone of Indian traditional medicine systems like Ayurveda and Siddha.[10][11][12] Various parts of the plant are used to treat a wide range of ailments, including psoriasis and other skin diseases, jaundice, diarrhea, and fever.[12][13][14] The leaves, in particular, which contain this compound, are valued for their anti-inflammatory and analgesic properties.[13][15]

-

Polygonum tinctorium (Japanese Indigo or Dyer's Knotweed): Originating from Asia, this plant is a traditional source of indigo dye.[16][17] In traditional medicine, its stems and leaves are used as an antidote, antipyretic, and anti-inflammatory agent.[9][18] It is applied in the treatment of high fevers, mumps, and skin ailments like pimples.[9] The medicinal action is associated with its ability to decrease capillary permeability and increase the phagocytic activity of white blood cells.[18]

-

Strobilanthes cusia: This plant is another traditional source of indigo and this compound.[1][3] Ethnobotanical records indicate its use in treating inflammatory conditions and infections. This compound isolated from its leaves has been shown to inhibit the growth of certain fungi.[3]

Quantitative Data on this compound

The concentration of this compound in plant materials can vary significantly based on the species, strain, time of harvest, and post-harvest processing.[19] Similarly, its biological activity is often quantified using the half-maximal inhibitory concentration (IC50), which measures the concentration of the substance required to inhibit a specific biological or biochemical function by 50%.

Table 1: this compound Content in Plant Sources

| Plant Species | Plant Part | Post-Harvest Treatment | This compound Concentration | Reference |

| Isatis tinctoria | Leaves | Freeze-dried | Low | [19] |

| Isatis tinctoria | Leaves | Dried at ambient temperature | Significant increase | [19] |

| Isatis tinctoria | Leaves | Dried at 40°C | Highest concentrations | [19] |

| Isatis tinctoria | Leaves | Fermented | Below limit of quantification | [19] |

Note: A 2004 study in Planta Medica highlights that this compound appears to be a product of post-harvest processes, with concentrations increasing significantly upon drying the leaves at elevated temperatures.[19]

Table 2: In Vitro Biological Activities of this compound

| Biological Activity | Cell Line / Target | IC50 Value | Reference |

| Anti-proliferative | A549 (Lung Cancer) | 0.55 ± 0.33 µM | [1][20] |

| Anti-proliferative | MCF-7 (Breast Cancer) | Effective at 12.5–100 μM | [5] |

| Leukotriene Biosynthesis Inhibition | Human Neutrophils | 0.6 μM | [21] |

| Anti-inflammatory (COX-2) | Enzyme Assay | Strongly Inhibitory | [8] |

| Anti-melanoma | A375 (Melanoma) | Significant Cytotoxicity | [15] |

Experimental Protocols

The following sections detail generalized protocols for the extraction, isolation, and biological evaluation of this compound. These are based on methodologies commonly cited in the literature.

Protocol 1: Extraction and Isolation of this compound

This protocol describes a general method for extracting and isolating this compound from dried plant leaves, such as those from Wrightia tinctoria or Isatis tinctoria.

-

Preparation of Plant Material:

-

Air-dry the fresh leaves in the shade until all moisture is removed.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered leaf material (e.g., 500 g) in a suitable organic solvent like dichloromethane or ethyl acetate (e.g., 2 L) for 48-72 hours at room temperature with occasional stirring.[15] Dichloromethane has been shown to be effective for extracting active fractions from W. tinctoria leaves.[15]

-

Alternatively, use a Soxhlet apparatus for continuous extraction over 24-48 hours.

-

Microwave-assisted extraction can also be employed to significantly shorten the extraction time.[22]

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to yield a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography using a silica gel (60-120 mesh) stationary phase.

-

Create a solvent gradient for the mobile phase, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 100% hexane -> 90:10 hexane:ethyl acetate -> ... -> 100% ethyl acetate).

-

Collect fractions (e.g., 25 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase.

-

Combine fractions that show a similar TLC profile and a spot corresponding to a this compound standard.

-

-

Recrystallization and Identification:

Protocol 2: In Vitro Anti-Inflammatory Assay (Inhibition of IL-6 Secretion)

This protocol outlines a method to assess the anti-inflammatory activity of this compound by measuring its effect on cytokine production in stimulated cells.

-

Cell Culture:

-

Culture a relevant cell line, such as human monocytic THP-1 cells or fibroblast-like synoviocytes (FLS), in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Stimulation and Treatment:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) for 1-2 hours.

-

Induce an inflammatory response by adding an inflammatory stimulus, such as Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS), to the wells.[25] Include a vehicle control (e.g., DMSO) and a positive control (stimulus only).

-

-

Sample Collection and Analysis:

-

After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the concentration of the pro-inflammatory cytokine Interleukin-6 (IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Interpretation:

-

Determine the absorbance using a microplate reader.

-

Calculate the percentage inhibition of IL-6 secretion for each this compound concentration compared to the positive control.

-

Plot the results to determine the IC50 value of this compound for IL-6 inhibition.

-

-

Cytotoxicity Assay (Concurrent):

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the investigation of this compound and the logical relationship between its molecular actions and therapeutic effects.

References

- 1. mdpi.com [mdpi.com]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances of this compound and its derivatives as potential anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances of this compound and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isatis tinctoria L. (Woad): A Review of Its Botany, Ethnobotanical Uses, Phytochemistry, Biological Activities, and Biotechnological Studies - PMC [pmc.ncbi.nlm.nih.gov]